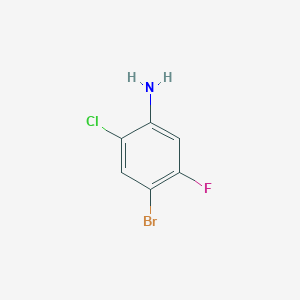

4-Bromo-2-chloro-5-fluoroaniline

Overview

Description

4-Bromo-2-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of 2-chloro-5-fluoroaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the mixture is stirred for about an hour to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluoroaniline can undergo various chemical reactions, including:

Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Nucleophilic substitution: Substituted anilines.

Oxidation: Nitroanilines.

Reduction: Amines.

Coupling reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoroaniline depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms biaryl structures through the formation of carbon-carbon bonds catalyzed by palladium .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-5-chloro-2-fluoroaniline: A positional isomer with similar halogenation but different substitution pattern.

5-Bromo-4-chloro-2-fluoroaniline: Another isomer with a different arrangement of halogen atoms.

2-Bromo-4-chloroaniline: Lacks the fluorine atom, making it less reactive in certain reactions.

Uniqueness

4-Bromo-2-chloro-5-fluoroaniline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Biological Activity

4-Bromo-2-chloro-5-fluoroaniline is a halogenated aromatic amine with the chemical formula C₆H₄BrClF. This compound is significant in various fields, particularly in medicinal chemistry, due to its unique structural properties that influence its biological activity. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological macromolecules, making it a subject of interest for drug development and enzyme studies.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The halogen atoms (bromine, chlorine, and fluorine) can enhance binding affinity to target proteins, potentially influencing various biochemical pathways. This property makes it useful in studying enzyme inhibition and protein-ligand interactions .

Applications in Research

- Enzyme Inhibition : The compound has been utilized to explore its effects on enzyme activity, particularly in the context of drug design where inhibition of specific enzymes can lead to therapeutic effects.

- Antimicrobial Studies : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed investigations are required to ascertain its efficacy against various pathogens .

- Anticancer Potential : Similar compounds have shown promise in anticancer applications, indicating that this compound could be investigated for similar properties .

Toxicological Profile

Research indicates that this compound may possess toxicological concerns, particularly regarding aquatic organisms. Studies using Tetrahymena as a model organism have demonstrated that this compound can affect locomotion and other vital functions at certain concentrations, highlighting the need for careful evaluation in environmental contexts .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound inhibited enzyme activity in a dose-dependent manner. This inhibition was attributed to the compound's ability to bind to the active site of the enzyme, thereby preventing substrate access. The results indicated a potential for developing this compound as a lead candidate for therapeutic agents targeting enzyme-related diseases.

Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent. Further optimization and structural modifications could enhance its effectiveness and reduce toxicity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Bromo-2-chloro-4-fluoroaniline | Low | Moderate | Low |

| 3-Bromo-4-chloro-2-fluoroaniline | High | Low | High |

This comparative analysis highlights the unique profile of this compound regarding its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Bromo-2-chloro-5-fluoroaniline, considering substituent directing effects?

The synthesis must account for the electronic and steric effects of bromo (meta-director), chloro (meta-director), and fluoro (ortho/para-director) groups. A plausible approach involves:

- Stepwise halogenation : Introduce bromo and chloro groups via electrophilic substitution, leveraging their meta-directing properties to position subsequent substituents. Fluorination may require directed ortho/para metalation (DoM) strategies .

- Diazotization and coupling : Start with a pre-halogenated aniline derivative, perform diazotization, and introduce fluorine via Balz-Schiemann or Sandmeyer reactions .

- Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-bromo-2-chlorophenylboronic acid) to install fluorine-containing fragments .

Q. How can researchers validate the purity and structure of this compound?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS to assess purity (>97% by area normalization) .

- Spectroscopy :

- NMR : Analyze , , and NMR spectra. Fluorine’s strong deshielding effect aids in identifying ortho/para positions. Integration ratios confirm substituent stoichiometry .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 242.9199) and isotopic patterns for bromine .

Q. What storage conditions optimize the stability of this compound?

- Temperature : Store at 0–6°C in airtight containers to prevent decomposition via hydrolysis or oxidation .

- Light sensitivity : Protect from UV exposure using amber glassware, as halogenated anilines are prone to photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in storage environments to minimize hygroscopicity .

Advanced Research Questions

Q. How to resolve contradictory NMR and mass spectrometry data during characterization?

- Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

- Isotopic pattern analysis : Bromine’s 1:1 ratio in MS helps distinguish from chlorine’s triplet pattern.

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess peak splitting caused by solvent interactions .

Q. What crystallographic challenges arise with this compound, and how is SHELX optimized?

- Heavy atom effects : Bromine and chlorine scatter X-rays strongly, causing absorption errors. Use multi-scan corrections (SADABS in SHELX) to mitigate .

- Disorder modeling : Fluorine’s small size and high thermal motion may require PART instructions in SHELXL to refine positional disorder .

- Twinned data : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How do electronic effects of substituents influence cross-coupling reactions?

- Regioselectivity : Bromo’s strong electron-withdrawing effect deactivates the ring, favoring coupling at para-fluoro positions. Use Pd(PPh) catalysts for Suzuki reactions with boronic acids .

- Yield optimization : Electron-deficient aryl halides require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

- Competitive pathways : Chloro substituents may undergo unintended Ullmann coupling; suppress this using bulky ligands like XPhos .

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJYJRZGHXOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650245 | |

| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000572-63-3 | |

| Record name | 4-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.